molecular formula C7H5BrF2MgO B13432156 magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide

magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide

Cat. No.: B13432156
M. Wt: 247.32 g/mol
InChI Key: GOTITWMBUFYSMC-UHFFFAOYSA-M
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Description

Magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide is an organometallic compound that features a magnesium atom bonded to a 1,3-difluoro-2-methoxybenzene-5-ide ligand and a bromide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide typically involves the reaction of 1,3-difluoro-2-methoxybenzene with a Grignard reagent, such as methylmagnesium bromide. The reaction is carried out in an anhydrous solvent, often tetrahydrofuran (THF), under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

1,3-difluoro-2-methoxybenzene+CH3MgBrThis compound\text{1,3-difluoro-2-methoxybenzene} + \text{CH}_3\text{MgBr} \rightarrow \text{this compound} 1,3-difluoro-2-methoxybenzene+CH3​MgBr→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the stringent conditions required for the synthesis, such as temperature control and exclusion of moisture.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can act as a nucleophile in substitution reactions, where the magnesium-bonded carbon attacks an electrophilic center.

    Oxidation-Reduction: The compound can participate in redox reactions, where the oxidation state of the magnesium atom changes.

    Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like THF or diethyl ether.

    Oxidation-Reduction: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation, while reducing agents like lithium aluminum hydride can be used for reduction.

    Coupling Reactions: Palladium or nickel catalysts are often employed in coupling reactions, with conditions varying depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated benzene derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide is used as a reagent in organic synthesis. Its ability to form carbon-carbon bonds makes it valuable in the construction of complex organic molecules.

Biology and Medicine

The compound has potential applications in medicinal chemistry for the synthesis of pharmaceutical intermediates

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as fluorinated polymers and specialty chemicals. Its reactivity and versatility make it a valuable tool in material science research.

Mechanism of Action

The mechanism by which magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide exerts its effects involves the interaction of the magnesium atom with various molecular targets. The magnesium atom can coordinate with electron-rich centers, facilitating nucleophilic attacks and other chemical transformations. The presence of fluorine atoms in the benzene ring can also influence the compound’s reactivity by altering the electron density and steric properties of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Difluoro-2-methoxybenzene
  • 3,4-Difluorophenylmagnesium bromide
  • 1,2-Difluoro-3-methoxybenzene

Uniqueness

Compared to similar compounds, magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide offers unique reactivity due to the presence of both magnesium and bromide ions. This dual functionality allows for a broader range of chemical transformations, making it a versatile reagent in organic synthesis. Additionally, the specific positioning of the fluorine and methoxy groups on the benzene ring can lead to distinct electronic and steric effects, further differentiating it from other similar compounds.

Properties

IUPAC Name

magnesium;1,3-difluoro-2-methoxybenzene-5-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2O.BrH.Mg/c1-10-7-5(8)3-2-4-6(7)9;;/h3-4H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTITWMBUFYSMC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=[C-]C=C1F)F.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2MgO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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